
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,4-oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction can be catalyzed by various agents such as phosphorus oxychloride or zirconium chloride .
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require strong bases.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in cancer therapy and enzyme inhibition.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is unique due to the presence of both the boronic acid and 1,3,4-oxadiazole moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry. The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions, while the oxadiazole ring can impart biological activity and stability to the compound.
Properties
Molecular Formula |
C11H13BN2O3 |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-7(2)10-13-14-11(17-10)8-5-3-4-6-9(8)12(15)16/h3-7,15-16H,1-2H3 |
InChI Key |
LRIWARKVMIQDHV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=C(O2)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
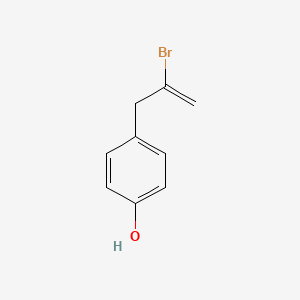
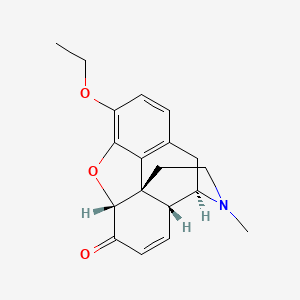
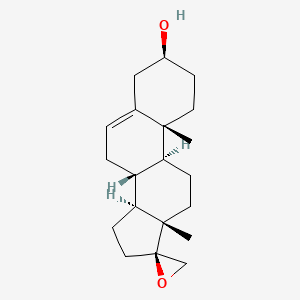
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
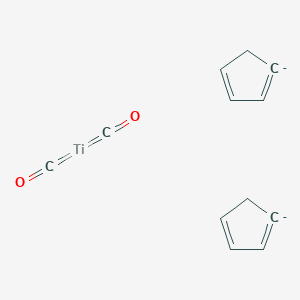
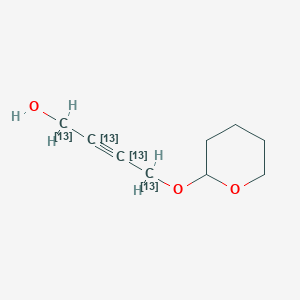
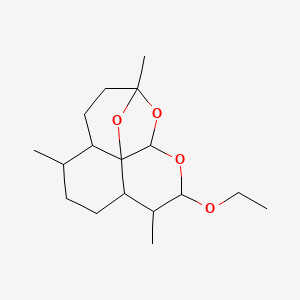
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
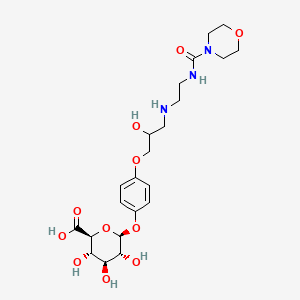
![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
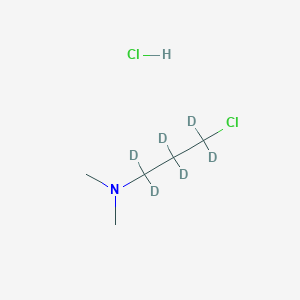
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
